molecular formula C22H34Cl2N8O2 B13745404 ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride CAS No. 19581-15-8

ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride

Cat. No.: B13745404
CAS No.: 19581-15-8
M. Wt: 513.5 g/mol
InChI Key: MTXQIRQDIBZRJW-UHFFFAOYSA-N
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Description

Ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups and a benzoate ester. The presence of a diazenyl group further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate diamines and carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: Introduction of the chloroethyl and ethylamino groups is typically done through nucleophilic substitution reactions.

    Diazenyl Group Formation: This step involves the diazotization of an aromatic amine followed by coupling with the pyrimidine derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The diazenyl group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: The chloroethyl group can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium thiolate or primary amines in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of thioether or secondary amine derivatives.

Scientific Research Applications

Ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential anticancer properties due to its ability to interfere with DNA synthesis.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride involves its interaction with biological molecules. The compound can bind to DNA or proteins, potentially inhibiting their function. The diazenyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the disruption of normal cellular processes.

Comparison with Similar Compounds

Ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride can be compared with other pyrimidine-based compounds such as:

    Methotrexate: An anticancer drug that inhibits dihydrofolate reductase.

    Trimethoprim: An antibacterial drug that inhibits bacterial dihydrofolate reductase.

    Pazopanib: A tyrosine kinase inhibitor used in cancer therapy.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the diazenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

19581-15-8

Molecular Formula

C22H34Cl2N8O2

Molecular Weight

513.5 g/mol

IUPAC Name

ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride

InChI

InChI=1S/C22H33ClN8O2.ClH/c1-3-31(15-12-23)14-7-5-6-13-26-20-18(19(24)27-22(25)28-20)30-29-17-10-8-16(9-11-17)21(32)33-4-2;/h8-11H,3-7,12-15H2,1-2H3,(H5,24,25,26,27,28);1H

InChI Key

MTXQIRQDIBZRJW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCCNC1=NC(=NC(=C1N=NC2=CC=C(C=C2)C(=O)OCC)N)N)CCCl.Cl

Origin of Product

United States

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